5,5,5-Trifluoro-4-methylpentan-2-amine is an organic compound with the molecular formula CHFN. It features a unique structure characterized by three fluorine atoms attached to the terminal carbon of a pentane chain and a methyl group at the fourth carbon. This compound is significant in various fields, particularly in medicinal chemistry and organic synthesis, due to its fluorinated nature, which imparts distinct chemical properties that can enhance biological activity and stability in pharmaceutical applications.
The compound can be synthesized through several methods, primarily involving the introduction of trifluoromethyl groups into a pentane backbone. The synthetic routes often utilize starting materials such as 4-methylpentan-2-one and trifluoromethylamine under controlled conditions to achieve the desired product.
5,5,5-Trifluoro-4-methylpentan-2-amine is classified as a fluorinated amine. Its unique trifluoromethyl group classifies it under organofluorine compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their enhanced chemical stability and lipophilicity.
The synthesis of 5,5,5-Trifluoro-4-methylpentan-2-amine typically involves:
The reaction usually proceeds through nucleophilic addition where the trifluoromethylamine reacts with the carbonyl group of 4-methylpentan-2-one. This is followed by reduction steps that yield the final amine product. Continuous flow synthesis methods are also explored for industrial scalability, allowing for better control over reaction parameters and higher yields .
Common reagents and conditions for reactions include:
The major products from these reactions include:
The mechanism of action for 5,5,5-Trifluoro-4-methylpentan-2-amine involves its interaction with biological systems where its fluorinated structure enhances metabolic stability and influences enzyme interactions. The presence of fluorine atoms can alter the lipophilicity and bioavailability of the compound, making it an attractive candidate for pharmaceutical applications .
Relevant data indicates that fluorinated compounds often exhibit increased resistance to metabolic degradation compared to non-fluorinated analogs .
5,5,5-Trifluoro-4-methylpentan-2-amine has several scientific uses:
Regioselective introduction of the trifluoromethyl group into the amine scaffold is critical for efficient synthesis of 5,5,5-trifluoro-4-methylpentan-2-amine. Two predominant strategies have emerged:
Reductive Amination of Trifluoromethylated Carbonyls: Ketone precursors like 5,5,5-trifluoro-4-methylpentan-2-one (CAS 200711-56-4) undergo reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane. This method achieves >85% regioselectivity for the tertiary amine by suppressing dialkylation byproducts through controlled stoichiometry [8]. Alternative protocols using sodium borohydride in 2,2,2-trifluoroethanol solvent enable catalyst-free reactions with 90-95% recovery of the fluorous solvent [8].
Imine Hydrogenation: Pre-formed imines from trifluoromethyl ketones and ammonia are hydrogenated using Pd/C or cobalt-rhodium heterobimetallic nanoparticles (1 atm H₂, 25°C). This tandem approach yields primary amines with 99% selectivity and avoids over-alkylation [8].
Table 1: Fluorination Methods Comparison
Method | Reagent System | Selectivity | Yield |
---|---|---|---|
Reductive Amination | NaBH(OAc)₃/DCE | >85% | 78-82% |
Tandem Hydrogenation | Co-Rh NPs/H₂ | 99% | 88% |
Fluorous-Phase Reduction | NaBH₄/CF₃CH₂OH | 92% | 81% |
Direct amination of halogenated precursors like 1-bromo-5,5,5-trifluoro-4-methylpentane faces challenges due to steric hindrance at the tertiary carbon. Recent advances address this:
Industrial scalability remains limited by catalyst loading (typically 5-7 mol%), prompting research into immobilized Pd catalysts for continuous-flow systems [3].
Table 2: Catalytic Systems Performance
Catalyst System | Substrate Scope | Temperature | Yield Range |
---|---|---|---|
Pd(OAc)₂/XPhos | Aryl/Alkyl amines | 80°C | 70-80% |
NiCl₂/NaBH₄-iPrOH | Aliphatic amines | 76°C | 75-82% |
CoCl₂/NaBH₄ (aqueous) | Ammonia | 80°C | 68% |
Cyclization strategies enable access to trifluoromethylated heterocycles serving as protected amine forms:
Triazolopyrimidinone Synthesis: Ethyl 4,4,4-trifluorobut-2-ynoate reacts with 5-amino-3-methyl-1-phenyltriazole in 1,4-dioxane at 50°C to form [1,2,4]-triazolo[4,3-a]pyrimidin-7(1H)-ones. These intermediates undergo regioselective ring opening with NaOH/EtOH to yield 5,5,5-trifluoro-4-methylpentan-2-amine derivatives in a one-pot sequence (overall 65% yield) [4].
Oxazoline Rearrangement: Fluorinated oxazolines (e.g., from serine methyl ester) undergo SeO₂-promoted oxidative rearrangement to dihydro-2H-oxazinones, followed by hydrogenolysis. This stereoselective route provides enantiopure (2S,4S)-5,5,5-trifluoroleucine analogues, though adaptation to the target amine requires side-chain modifications [9].
Scaling synthesis to >20 kg batches introduces critical challenges:
Enantiomer Separation: Racemic mixtures from non-chiral syntheses require resolution via diastereomeric salt crystallization. Dynamic kinetic resolution (DKR) using Ni(II)-(S)-4 Schiff base complexes achieves 99.5% de for related trifluoropentanoic acids, but adaptation to the target amine necessitates chiral ligand redesign [1] [5].
Byproduct Management: Alkylation routes generate bis-alkylated impurities (up to 12%). Continuous extraction with scCO₂ (supercritical CO₂) selectively partitions the mono-alkylated amine (K = 8.7) from dimers (K = 1.2) at 45°C/100 bar [3].
Continuous-Flow Optimization: Fixed-bed reactors with immobilized lipases enable enzymatic resolutions at 100 g/L·h space velocity, improving throughput 3-fold versus batch processes. Coupling with in-line nanofiltration (300 Da MWCO) achieves >99.5% purity [8].
Table 3: Industrial Process Troubleshooting
Challenge | Solution | Scale Achieved | Purity |
---|---|---|---|
Racemate resolution | Ni(II)-(S)-4 DKR | 20 kg | 99.5% de |
Bis-alkylated impurity | scCO₂ extraction (45°C/100 bar) | 50 L batch | 99.1% |
Catalyst separation | Pd@SiO₂ fixed-bed reactor | 100 kg/day | 98.7% |
Solvent recovery | Falling-film evaporation | 500 kg batch | >99% rec. |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0